molecular formula C22H14 B1670416 Dibenz[a,h]anthracene CAS No. 53-70-3

Dibenz[a,h]anthracene

Cat. No. B1670416
CAS RN: 53-70-3
M. Wt: 278.3 g/mol
InChI Key: LHRCREOYAASXPZ-UHFFFAOYSA-N
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Description

Dibenz[a,h]anthracene, also known as Benzo[k]tetraphene or 1,2:5,6-Dibenzanthracene, is an organic compound with the chemical formula C22H14 . It is a polycyclic aromatic hydrocarbon (PAH) made of five fused benzene rings . It is a common pollutant of smoke and oils . It is stable and highly genotoxic in bacterial and mammalian cell systems, as it intercalates into DNA and causes mutations .


Synthesis Analysis

Dibenz[a,h]anthracene was first synthesized in 1918 . It is generated whenever organic matter or fuel is incompletely burnt or combusted . Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust .


Molecular Structure Analysis

The molecular weight of Dibenz[a,h]anthracene is 278.3466 . The IUPAC Standard InChI is InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Dibenz[a,h]anthracene .


Physical And Chemical Properties Analysis

Dibenz[a,h]anthracene is a solid with very low volatility . It has low water solubility and therefore occurs predominantly in solid form, white to light yellow crystalline, bound to particulates in polluted air, soil, or sediment . It has a melting point of 262 °C .

Scientific Research Applications

DNA Interaction and Carcinogenic Activity

Dibenz[a,h]anthracene (DBahA) has been extensively studied for its interactions with DNA and its potential carcinogenic effects. Research reveals that DBahA and its metabolites, like dihydrodiol trans-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene, can form highly polar DNA adducts. These adducts result from metabolic transformations leading to new classes of polar DNA adducts, indicating a strong binding efficiency to DNA (Fuchs et al., 1993). Furthermore, the binding of derivatives of dibenz[a,h]anthracene to DNA, RNA, and proteins of transformable cells has also been documented, highlighting its significant interaction with macromolecules essential for cellular functions (Kuroki et al., 1972).

Bioremediation and Environmental Impact

DBahA is classified as a probable human carcinogen and is the first polyaromatic hydrocarbon (PAH) used in cancer-based studies. A significant concern is its presence in the environment, leading to research on bioremediation strategies. Studies focus on bacteria, fungi, and plant-mediated remediation as methods to eliminate DBahA from the environment, with specific emphasis on biosurfactant-enriched bacterial consortiums and plant communities utilizing fibrous root systems for efficient removal (Vasudevan et al., 2018).

Photophysical and Optoelectronic Applications

The synthesis and study of fluorescent macrocycles based on dibenz[a,j]anthracene subunits have been explored for potential optoelectronic applications. These studies involve the construction of functionalized dibenz[a,j]anthracene building blocks, demonstrating their utility in forming J-aggregates in thin films and concentrated solid solutions. Such macrocycles have shown promise in optoelectronics due to their high peak oscillator strength and luminescence efficiency (Chan et al., 2009).

Impact on Cellular Processes and Genotoxicity

DBahA's impact on cellular processes and its genotoxicity has been a subject of research. For example, the interaction of DBahA with lung surfactant phospholipid bilayers using molecular dynamics demonstrated its potential to form aggregates in various phases and its preference for polar heads in the bilayers. This study provides insights into the effects of DBahA on lung surfactant phospholipid bilayers, which could have implications for its carcinogenic activity (Padilla-Chavarría et al., 2015). Another study explored the hepatic genotoxicity and toxicogenomic responses in mice treated with DBahA, revealing dose-dependent increases in liver DNA adduct levels and mutant frequency, and significant perturbations in genes implicated in cancer and vital biological functions (Malik et al., 2013).

Carcinogenicity and Polarographic Behavior

The carcinogenicity and polarographic behavior of DBahA have been studied in rats, with findings suggesting a correlation between the tumorigenicity of aza analogues of DBahA and their electron donation/acceptance properties. This research has implications for understanding the chemical properties of carcinogenic polycyclic compounds and their interaction with cellular constituents (Bahna et al., 1978).

Thermal and Optoelectronic Properties

The thermal and optoelectronic properties of DBahA and its derivatives have been examined, revealing their potential as important semiconductors. The studies highlight the thermal stability and optoelectronic characteristics of DBahA derivatives, suggesting their suitability for stable device applications (Hanif et al., 2013).

Safety And Hazards

Dibenz[a,h]anthracene may cause respiratory tract irritation, eye and skin irritation . It has been classified as probably carcinogenic to humans .

Future Directions

There is limited information available on the future directions of Dibenz[a,h]anthracene .

Relevant Papers

  • “Molecular dynamics of dibenz[a,h]anthracene and its metabolite interacting with lung surfactant phospholipid bilayers” discusses the interaction of dibenz[a,h]anthracene and its ultimate carcinogenic 3,4-diol-1,2-epoxide with lung surfactant phospholipid bilayers .
  • “Dibenz[a,h]anthracene 97%” provides information about the product and its properties .
  • “Dibenz[a,h]anthracene; CASRN 53-70-3” provides information about the chemical effects in biological systems .

properties

IUPAC Name

naphtho[1,2-b]phenanthrene
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InChI

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H
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InChI Key

LHRCREOYAASXPZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32
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Molecular Formula

C22H14
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DSSTOX Substance ID

DTXSID9020409
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Molecular Weight

278.3 g/mol
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Physical Description

Dibenz[a,h]anthracene appears as white crystals or pale yellow solid. Sublimes. (NTP, 1992), Silvery solid; [Hawley] Colorless solid; [ICSC] White or pale yellow solid; [CAMEO] White solid; [Cerilliant MSDS], COLOURLESS CRYSTALLINE POWDER.
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Boiling Point

975 °F at 760 mmHg (NTP, 1992), 524 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.49X10-3 mg/L at 25 °C, In water, 0.000627 mg/L at 25 °C, In water, 0.00166 mg/L at 24-25 °C (average of 5 measured values ranging from 0.0005 to 0.00249), In water, 0.0005 mg/L at 27 °C, For more Solubility (Complete) data for Dibenz(a,h)anthracene (6 total), please visit the HSDB record page., Solubility in water: none
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Density

1.282 (NTP, 1992) - Denser than water; will sink, 1.282 g/cu cm, Relative density (water = 1): 1.28
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Vapor Pressure

1e-10 mmHg at 68 °F (estimated) (NTP, 1992), 9.55X10-10 mm Hg at 25 °C
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Mechanism of Action

Several of the biological effects of PAHs, such as enzyme induction of xenobiotic metabolizing enzymes, immunosuppression, teratogenicity and carcinogenicity, are thought to be mediated by activation of the aryl hydrocarbon receptor. This receptor is widely distributed and has been detected in most cells and tissues. There is also evidence that the aryl hydrocarbon receptor acts through a variety of pathways and, more recently, that cross-talk with other nuclear receptors enables cell type-specific and tissue-specific control of gene expression. Translocation of the activated aryl hydrocarbon receptor to the nucleus may require threshold concentrations of the ligand. Various oxidative and electrophilic PAH metabolites are also known to induce enzyme systems via anti-oxidant receptor elements. The biological effects of aryl hydrocarbon receptor and anti-oxidant receptor element signalling involve a variety of cellular responses, including regulation of phase I and II metabolism, lipid peroxidation, production of arachidonic acid-reactive metabolites, decreased levels of serum thyroxine and vitamin A and persistent activation of the thyroid hormone receptor. Aryl hydrocarbon receptor signalling may result in adaptive and toxic responses or perturbations of endogenous pathways. Furthermore, metabolic activation of PAHs produces cellular stress. This in turn activates mitogen mediated protein kinase pathways, notably of Nrf2. The Nrf2 protein dimerizes with Maf oncoproteins to enable binding to an anti-oxidant/electrophilic response element, which has been identified in many phase I/II and other cellular defense enzymes and controls their expression. Therefore, cellular stress may be regulated independently of aryl hydrocarbon receptor-mediated xenobiotic metabolizing enzymes. /Polycyclic aromatic hydrocarbons/, The current understanding of the carcinogenesis of polycyclic aromatic hydrocarbons (PAHs) in experimental animals is almost solely based on two complementary mechanisms: those of the diol epoxide and the radical cation. Each provides a different explanation for the data observed in experimental animals. The diol epoxide mechanism features a sequence of metabolic transformations of PAHs, each of which leads to potentially reactive genotoxic forms. In general, PAHs are converted to oxides and dihydrodiols, which are in turn oxidized to diol epoxides. Both oxides and diol epoxides are ultimate DNA-reactive metabolites. PAH oxides can form stable DNA adducts and diol epoxides can form stable and depurinating adducts with DNA through electrophilic carbonium ions. The inherent reactivities of oxides and diol epoxides are dependent on topology (e.g. bay regions, fjord regions, cyclopenta rings), and the reactivity of diol epoxides is further dependent on factors such as stereochemistry and degree of planarity. Both stable and depurinating adducts are formed primarily with guanines and adenines, and induce mutations (e.g. in ras proto-oncogenes) that are strongly associated with the tumorigenic process. Some mutagenic PAH diols, oxides and diol epoxides are tumorigenic in experimental animals. One-electron oxidation creates radical cations at a specific position on some PAHs. The ease of formation and relative stabilities of radical cations are related to the ionization potential of the PAH. Additional important factors in the radical cation mechanism are localization of charge in the PAH radical cation and optimal geometric configuration, particularly the presence of an angular ring. The radical cation mechanism results in the formation of depurinating DNA adducts with guanines and adenines, which generate apurinic sites that can induce mutations in ras proto-oncogenes, which are strongly associated with tumorigenesis. /Polycyclic aromatic hydrocarbons/
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Product Name

Dibenz[a,h]anthracene

Color/Form

Colorless plates or leaflets /recrystallized/ from acetic acid, Solution in concentrated sulfuric acid is red, Plates, leaflets from acetic acid; crystals may be monoclinic or orthorhombic, White crystals or pale yellow solid[NOAA; CAMEO Chemicals. Database of Hazardous Materials. Dibenz

CAS RN

53-70-3
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Melting Point

511 to 513 °F (NTP, 1992), 269 °C, Reddish needles from benzene; melting point: 214 °C /Dibenz(a,h)anthracene picrate/, 267 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenz[a,h]anthracene
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Citations

For This Compound
18,900
Citations
AL Juhasz, ML Britz, GA Stanley - Journal of Applied …, 1997 - Wiley Online Library
Microbiological analysis of soils from a polycyclic aromatic hydrocarbon (PAH)‐contaminated site resulted in the enrichment of five microbial communities capable of utilizing pyrene as …
E Boyland, P Sims - Biochemical Journal, 1965 - portlandpress.com
1. Benz[a]anthracene was hydroxylated by rat-liver homogenates on the 3,4-,5,6- or 8,9-bond to yield phenols and dihydrodihydroxy compounds. Metabolic action at the 7- and 12-…
Number of citations: 162 portlandpress.com
HM Lee, RG Harvey - The Journal of Organic Chemistry, 1980 - ACS Publications
Syntheses are described of the trans 1, 2-and 3, 4-dihydro diol metabolites (3a and la) of dibenz [] anthracene (DBA) and the corresponding diol epoxide derivatives 4 and 2, implicated …
Number of citations: 17 pubs.acs.org
AB Okey, AW Dubé, LM Vella - Cancer research, 1984 - AACR
Binding of the polycyclic aromatic hydrocarbon (PAH) carcinogens [ 3 H]benzo(a)pyrene (BP) and [ 3 H]dibenz(a,h)anthracene [DB(a,h)A] to components in rodent hepatic cytosols was …
Number of citations: 103 aacrjournals.org
S Lecoq, O Chalvet, H Strapelias, PL Grover… - Chemico-biological …, 1991 - Elsevier
Polar, ethyl acetate soluble metabolites formed in incubations of dibenz[a,c]-anthracene (DB[a,c]A), dibenz[a,h]anthracene (DB[a,h]A) and the related DB[a,h]A 3,4-diol and dibenz[a,j]…
Number of citations: 28 www.sciencedirect.com
KL Platt, E Pfeiffer, P Petrovic, H Friesel… - …, 1990 - academic.oup.com
The carcinogenic activity of the two polycyclic aromatic hydrocarbons (PAHs), picene (benzo[a]chrysene) and dibenz[a, h]anthracene (DBA), was determined in NMRI mice by five …
Number of citations: 35 academic.oup.com
PL Grover, P Sims - Biochemical Pharmacology, 1970 - Elsevier
In neutral solution at 37, the K-region epoxides of phenanthrene and dibenz[a,h]anthracene (phenanthrene 9, 10-oxide and dibenz[a,h]anthracene 5, 6-oxide) are more reactive towards …
Number of citations: 155 www.sciencedirect.com
JK Selkirk, E Huberman, C Heidelberger - Biochemical and Biophysical …, 1971 - Elsevier
Washed rat liver microsomes that had been heated for 5 minutes at 50C were incubated at room temperature for 30 seconds with 3 H-dibenz(a,h)-anthracene, TPNH, MgCl 2 , and …
Number of citations: 233 www.sciencedirect.com
HI Padilla-Chavarría, TRC Guizado… - Physical Chemistry …, 2015 - pubs.rsc.org
The interaction of dibenz[a,h]anthracene and its ultimate carcinogenic 3,4-diol-1,2-epoxide with lung surfactant phospholipid bilayers was successfully performed using molecular …
Number of citations: 15 pubs.rsc.org
MG Kelly, RW O'Gara - Journal of the National Cancer Institute, 1961 - academic.oup.com
Multiple tumors of the lung, subcutaneous fibrosarcomas, leukemias, sebaceous-gland adenomas, and hepatomas have been induced within 8 to 32 weeks after a single, …
Number of citations: 84 academic.oup.com

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